molecular formula C15H18O6 B12594304 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate CAS No. 645412-86-8

6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate

Cat. No.: B12594304
CAS No.: 645412-86-8
M. Wt: 294.30 g/mol
InChI Key: QEDUBAZZZPGESG-UHFFFAOYSA-N
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Description

6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate is an organic compound that features both an oxane ring and a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 6-(Acetyloxy)oxan-3-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-methoxybenzoic acid and 6-(Acetyloxy)oxan-3-ol.

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: 4-methoxybenzoic acid and 6-(Acetyloxy)oxan-3-ol.

    Oxidation: 4-carboxybenzoic acid derivatives.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate is unique due to the presence of both an oxane ring and a methoxybenzoate group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

645412-86-8

Molecular Formula

C15H18O6

Molecular Weight

294.30 g/mol

IUPAC Name

(6-acetyloxyoxan-3-yl) 4-methoxybenzoate

InChI

InChI=1S/C15H18O6/c1-10(16)20-14-8-7-13(9-19-14)21-15(17)11-3-5-12(18-2)6-4-11/h3-6,13-14H,7-9H2,1-2H3

InChI Key

QEDUBAZZZPGESG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(CO1)OC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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